molecular formula C6H2ClF2NO2 B1589042 2-Chloro-4,5-difluoronitrobenzene CAS No. 771-76-6

2-Chloro-4,5-difluoronitrobenzene

Cat. No. B1589042
CAS RN: 771-76-6
M. Wt: 193.53 g/mol
InChI Key: BONLKUDAFUJZNP-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoronitrobenzene is a fluorinated building block . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .


Synthesis Analysis

2-Chloro-4,5-difluoronitrobenzene can be synthesized from 2,4,5-Trichloronitrobenzene. The reaction involves heating with potassium fluoride at 125°C for 12 hours under N2 .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4,5-difluoronitrobenzene is C6H2ClF2NO2 . Its molecular weight is 193.54 .


Chemical Reactions Analysis

2-Chloro-4,5-difluoronitrobenzene can undergo nucleophilic aromatic substitution reactions . For example, it can react with morpholine in a flow reactor with a simulated moving bed (SMB) chromatography module .


Physical And Chemical Properties Analysis

2-Chloro-4,5-difluoronitrobenzene is a liquid at room temperature . It has a predicted density of 1.591±0.06 g/cm3 . The boiling point is 118°C at a pressure of 31 Torr .

Scientific Research Applications

  • Synthesis of Fluorinated Halonitrobenzenes and Halonitrophenols

    • Field : Organic Chemistry
    • Application : 2-Chloro-4,5-difluoronitrobenzene is used as an intermediate in the synthesis of fluorinated halonitrobenzenes and halonitrophenols .
    • Method : The gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene in a flow reactor at 495–505 °C produces 3,3,4,4-tetrafluorocyclohex-1-ene, which selectively converted to 1,2-difluorobenzene or 1-chloro-2,3-difluorobenzene. The latter can be converted to 2-chloro-3,4-difluoronitrobenzene, 2,3,4-trifluoronitrobenzene, 2,3-difluoro-6-nitrophenol, or 2-chloro-3-fluoro-4-nitrophenol via nitration, fluorodechlorination, and hydrolysis reactions .
    • Results : The synthesis process results in various fluorinated halonitrobenzenes and halonitrophenols .
  • Production of Pharmaceuticals and Agricultural Chemicals

    • Field : Pharmaceutical and Agricultural Chemistry
    • Application : 2-Chloro-4,5-difluoronitrobenzene is used as an intermediate in the production of pharmaceuticals and agricultural chemicals .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The compound is useful for safely and easily obtaining pharmaceuticals and agricultural chemicals .
  • Synthesis of 2,5-Difluoronitrobenzene

    • Field : Organic Chemistry
    • Application : 2-Chloro-4,5-difluoronitrobenzene is used as an intermediate in the synthesis of 2,5-difluoronitrobenzene .
    • Method : The compound is prepared by reacting 2-chloro-5-fluoronitrobenzene with an alkali metal fluoride (e.g., lithium fluoride). The process is a nucleophilic reaction of the chlorine on the aromatic ring having electron-attracting substituent groups such as nitro group, cyano group, etc., with fluorine anion, and is carried out preferably at 50-250 °C .
    • Results : The synthesis process results in 2,5-difluoronitrobenzene, which is an important compound as an intermediate for various medicines, agrochemicals, and other various fluorine-containing organic compounds .
  • Synthesis of 2,4-Difluoro-5-Nitrobenzenesulfonic Acid and Resin-Bound 2-Arylaminobenzimidazoles

    • Field : Organic Chemistry
    • Application : 2-Chloro-4,5-difluoronitrobenzene has been used in the synthesis of 2,4-difluoro-5-nitrobenzenesulfonic acid via sulfonation reaction and resin-bound 2-arylaminobenzimidazoles .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The compound is useful for obtaining 2,4-difluoro-5-nitrobenzenesulfonic acid and resin-bound 2-arylaminobenzimidazoles .
  • Synthesis of (±)-Horsfiline

    • Field : Organic Chemistry
    • Application : 2-Chloro-4,5-difluoronitrobenzene has been used in the synthesis of (±)-horsfiline .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The compound is useful for obtaining (±)-horsfiline .
  • Synthesis of Resin-Bound 2-Arylaminobenzimidazoles

    • Field : Organic Chemistry
    • Application : 2-Chloro-4,5-difluoronitrobenzene has been used in the synthesis of resin-bound 2-arylaminobenzimidazoles .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The compound is useful for obtaining resin-bound 2-arylaminobenzimidazoles .

Safety And Hazards

2-Chloro-4,5-difluoronitrobenzene is classified as a warning hazard. It may cause skin irritation, eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Future Directions

2-Chloro-4,5-difluoronitrobenzene has potential applications in the synthesis of various compounds. For instance, it can be used in the preparation of 2,4-difluoro-5-nitrobenzenesulfonic acid via a sulfonation reaction .

Relevant Papers The synthesis and properties of 2-Chloro-4,5-difluoronitrobenzene have been discussed in several papers . These papers provide valuable insights into the chemical behavior and potential applications of this compound.

properties

IUPAC Name

1-chloro-4,5-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONLKUDAFUJZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435989
Record name 1-Chloro-4,5-difluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-difluoronitrobenzene

CAS RN

771-76-6
Record name 1-Chloro-4,5-difluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4,5-difluoro-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

To a flask was added 4-chloro-1,2-difluorobenzene (8.97 g, 60.4 mmol), followed by adding 98% con. H2SO4 (16.1 mL, 302 mmol) and 65% con. HNO3 (5.0 mL, 66.4 mmol) at 0° C. The mixture was stirred at rt for 5 hours, then poured into ice water (500 mL). The resulted mixture was extracted with ethyl acetate (200 mL×3). The combined organic phase were washed with saturated aqueous NaHCO3 solution (200 mL×2) and brine (200 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to give the title compound as yellow liquid (11.31 g, 96.7%).
Quantity
8.97 g
Type
reactant
Reaction Step One
Name
Quantity
16.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
96.7%

Synthesis routes and methods II

Procedure details

To a 1-chloro-3,4-difluorobenzene (25 g, 0.17 mol) cooled to 0° C. was added fuming nitric acid (50 mL) dropwise over 30 min. The orange solution was warmed to room temperature and stirred for 2 h. The solution was poured slowly over ice and the resultant mixture extracted with diethyl ether. The diethyl ether layers were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo to give 26 g (80%) of 1-chloro-4,5-difluoro-2-nitro-benzene: Crude 1H NMR (400 MHz, CDCl3): δ 7.88 (dd, J=9.3, 7.6 Hz, 1H), 7.43 (dd, J=9.3, 7.1 Hz, 1H). The crude material was pure enough to carry on to the next step.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JP Lambooy, BM Koffman - Chemico-biological interactions, 1985 - Elsevier
Twenty-four 4-dimethylaminoazobenzenes (DABs) in which systematic structural modifications have been made in the prime ring have been studied for substrate specificity for …
Number of citations: 7 www.sciencedirect.com
HS Gutowsky, CH Holm, A Saika… - Journal of the American …, 1957 - ACS Publications
High resolution magnetic resonance spectra of the ring hydrogen and fluorine nuclei have been observed for a large num-ber of substituted benzenes. These spectra have been …
Number of citations: 145 pubs.acs.org
JC Deck - 1966 - search.proquest.com
The author wishes to express his sincere thanks to all the persons who made this thesis possible. Gratitude is especially expressed to Professor HS Gutowsky under whose direction …
Number of citations: 3 search.proquest.com

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